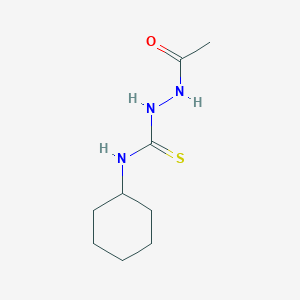![molecular formula C16H24N2O2 B4838251 N-[4-(acetylamino)phenyl]-2-propylpentanamide CAS No. 16190-59-3](/img/structure/B4838251.png)
N-[4-(acetylamino)phenyl]-2-propylpentanamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-propylpentanamide, commonly known as modafinil, is a drug that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil is also used off-label as a cognitive enhancer to improve alertness, focus, and productivity.
Wirkmechanismus
The exact mechanism of action of modafinil is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil is also thought to increase the activity of certain areas of the brain, including the prefrontal cortex, which is involved in cognitive function.
Biochemical and Physiological Effects:
Modafinil has been shown to have several biochemical and physiological effects. Studies have shown that modafinil increases wakefulness and alertness by reducing the activity of sleep-promoting neurons in the brain. Modafinil has also been shown to increase the activity of certain areas of the brain involved in cognitive function, including the prefrontal cortex. Additionally, modafinil has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using modafinil in lab experiments is its ability to enhance cognitive function, which can improve the accuracy and efficiency of experiments. Modafinil has also been shown to have few side effects and a low potential for abuse, making it a safe and reliable drug to use in experiments. However, one limitation of using modafinil in lab experiments is its potential to interact with other drugs, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on modafinil. One direction is to study the long-term effects of modafinil use, including its potential to cause addiction and dependence. Another direction is to study the effects of modafinil on different types of cognitive function, including creativity and problem-solving. Additionally, research can be done on the potential use of modafinil in treating cognitive impairment associated with conditions such as Alzheimer's disease and ADHD. Finally, research can be done on the potential use of modafinil in enhancing physical performance, such as in athletes and military personnel.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its cognitive enhancing effects. Studies have shown that modafinil improves cognitive function in healthy individuals by increasing alertness, focus, and working memory. Modafinil has also been shown to improve cognitive function in individuals with sleep disorders such as narcolepsy and sleep apnea. Additionally, modafinil has been studied for its potential use in treating cognitive impairment associated with conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-6-13(7-5-2)16(20)18-15-10-8-14(9-11-15)17-12(3)19/h8-11,13H,4-7H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHBDIBGICPZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167272 | |
| Record name | Valeranilide, 4'-acetamido-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16190-59-3 | |
| Record name | Valeranilide, 4'-acetamido-2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016190593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valeranilide, 4'-acetamido-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4838173.png)
![N-(5-methyl-3-isoxazolyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4838181.png)

![4-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4838191.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4838202.png)
![N-isobutyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4838209.png)


![1-[4-(4-chloro-2-methylphenoxy)butyl]azepane](/img/structure/B4838230.png)
![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4838238.png)


![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4838261.png)
